![molecular formula C14H10Cl4 B14301343 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene CAS No. 121107-94-6](/img/structure/B14301343.png)
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene is an organic compound with a complex structure characterized by multiple chlorine substitutions on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-methylbenzene derivatives using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield hydroxylated derivatives, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with electron transport chains. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in chlorination reactions.
3,4-Dichlorophenyl isocyanate: Utilized in the preparation of other chemical compounds.
3,4-Dichloromethylphenidate: A compound with similar structural features but different applications.
Uniqueness
Its multiple chlorine substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
121107-94-6 |
|---|---|
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1,3-dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-12(16)6-10(7-13(8)17)4-9-2-3-11(15)14(18)5-9/h2-3,5-7H,4H2,1H3 |
InChI-Schlüssel |
HNXVLBCOQPPCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
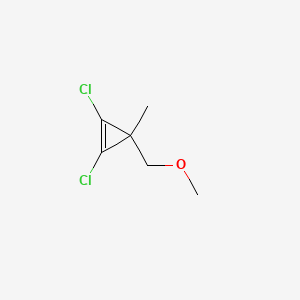

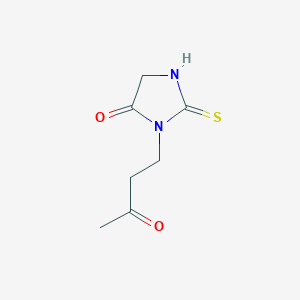
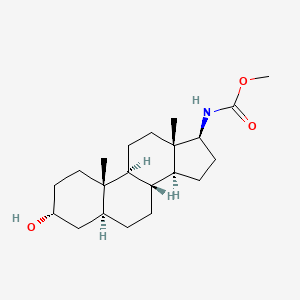



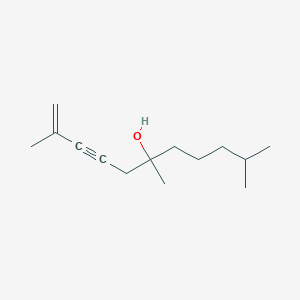

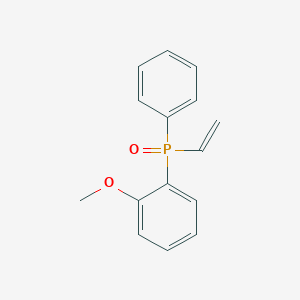
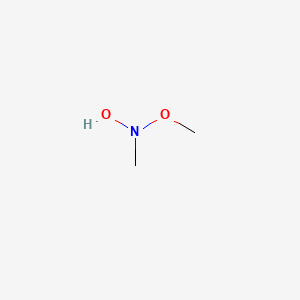
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
